

5-Fluoro-1-methyl-1H-indole-3-carbaldehyde chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Fluoro-1-methyl-1H-indole-3-carbaldehyde

Cat. No.: B1270042

[Get Quote](#)

An In-Depth Technical Guide on the Chemical Properties of **5-Fluoro-1-methyl-1H-indole-3-carbaldehyde** and its Analogue

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **5-Fluoro-1-methyl-1H-indole-3-carbaldehyde** and its closely related analogue, 5-Fluoro-1H-indole-3-carbaldehyde. Due to the limited availability of specific data for the N-methylated compound, this document leverages information on the more extensively studied N-H analogue to provide a thorough understanding for researchers, scientists, and drug development professionals.

Core Chemical Properties

The core chemical properties of 5-Fluoro-1H-indole-3-carbaldehyde are summarized in the table below. This compound serves as a key reference due to the scarcity of data for its N-methylated counterpart.

Table 1: Physicochemical Properties of 5-Fluoro-1H-indole-3-carbaldehyde

Property	Value	Source
Molecular Formula	C ₉ H ₆ FNO	[1] [2] [3] [4]
Molecular Weight	163.15 g/mol	[1] [2] [3]
CAS Number	2338-71-8	[1] [2] [3] [4]
Melting Point	159-166 °C	[1]
Boiling Point (Predicted)	342.4 ± 22.0 °C	[5]
Density (Predicted)	1.385 ± 0.06 g/cm ³	[5]
Appearance	Yellowish to off-white crystalline powder	[1]
pKa (Predicted)	14.66 ± 0.30	[5]
Storage Conditions	Store at 0-8 °C, keep in a dark place under an inert atmosphere.	[1] [5]

For **5-Fluoro-1-methyl-1H-indole-3-carbaldehyde**, specific physicochemical data is sparse. However, mass spectrometry data is available, which is a critical piece of information for its identification.[\[6\]](#)

Synthesis and Reactivity

The synthesis of 5-fluoroindole-3-carbaldehyde derivatives is of significant interest due to their utility as building blocks in medicinal chemistry. The Vilsmeier-Haack reaction is a common method for the formylation of indoles.

Experimental Protocol: Synthesis of 5-Fluoro-1H-indole-3-carbaldehyde via Vilsmeier-Haack Reaction

This protocol is a general method adapted from available literature for the synthesis of 5-Fluoro-1H-indole-3-carbaldehyde.[\[5\]](#)[\[7\]](#)

Materials:

- 5-Fluoroindole
- N,N-Dimethylformamide (DMF)
- Phosphoryl chloride (POCl_3)
- Sodium hydroxide (NaOH) solution (2 M)
- Ice
- Ethyl acetate
- Saturated brine solution
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Petroleum ether and ethyl acetate for elution

Procedure:

- In a reaction vessel, slowly add phosphoryl chloride (1.2 equivalents) dropwise to a solution of N,N-dimethylformamide (5 equivalents) at 0 °C.
- To this Vilsmeier reagent, add a solution of 5-fluoroindole (1 equivalent) in DMF at 0 °C over a period of 30 minutes.
- After the addition is complete, allow the reaction mixture to warm to 40 °C and stir for 1 hour.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding ice to the vessel, followed by the addition of a 2 M sodium hydroxide solution.
- Reflux the mixture for approximately 40 minutes.
- After cooling to room temperature, extract the product with ethyl acetate.

- Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to yield pure 5-Fluoro-1H-indole-3-carbaldehyde.

The reactivity of the aldehyde group in these compounds allows for a variety of subsequent chemical transformations, such as nucleophilic additions and condensation reactions, making them versatile intermediates in organic synthesis.[\[1\]](#)[\[8\]](#)

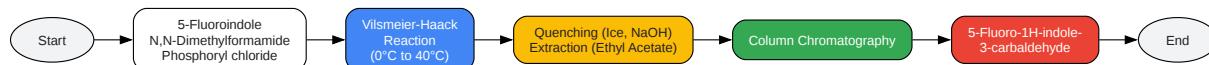
Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of the synthesized compounds.

- 5-Fluoro-1H-indole-3-carbaldehyde: ^1H NMR, ^{13}C NMR, and GC-MS data are available in public databases such as PubChem.[\[2\]](#)
- 5-Fluoro-1-methyl-1H-indole-3-carbaldehyde:** A GC-MS spectrum is available on SpectraBase, which can be used for its identification.[\[6\]](#)

Applications in Research and Drug Development

Indole-3-carbaldehyde derivatives, including their fluorinated and N-alkylated analogues, are valuable scaffolds in medicinal chemistry.


- Pharmaceutical Intermediates: These compounds serve as crucial intermediates in the synthesis of a wide range of pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory agents.[\[1\]](#)[\[8\]](#)[\[9\]](#) The fluorine substitution can enhance metabolic stability and binding affinity of the final drug molecule.
- Biochemical Research: They are utilized in studies of enzyme interactions and metabolic pathways.[\[9\]](#) The indole scaffold is a common motif in biologically active molecules.
- Fluorescent Probes: The electronic properties of the fluoroindole moiety make these compounds suitable for the development of fluorescent probes for bioimaging applications.

[\[1\]](#)[\[8\]](#)[\[9\]](#)

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 5-Fluoro-1H-indole-3-carbaldehyde.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of 5-Fluoro-1H-indole-3-carbaldehyde.

Disclaimer: This guide is intended for informational purposes for a scientific audience. All laboratory work should be conducted with appropriate safety precautions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 5-fluoro-1H-indole-3-carbaldehyde | C9H6FNO | CID 259089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 5-fluoro-1H-indole-3-carbaldehyde 95% | CAS: 2338-71-8 | AChemBlock [achemblock.com]
- 5. 5-FLUOROINDOLE-3-CARBOXALDEHYDE CAS#: 2338-71-8 [amp.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]

- 7. 5-FLUOROINDOLE-3-CARBOXALDEHYDE synthesis - [chemicalbook](#) [chemicalbook.com]
- 8. [chemimpex.com](#) [chemimpex.com]
- 9. [hurawalhi.com](#) [hurawalhi.com]
- To cite this document: BenchChem. [5-Fluoro-1-methyl-1H-indole-3-carbaldehyde chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1270042#5-fluoro-1-methyl-1h-indole-3-carbaldehyde-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com